1-Cyclopropyl-1-(4-(trifluoromethoxy)phenyl)methanamine
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Overview
Description
1-Cyclopropyl-1-(4-(trifluoromethoxy)phenyl)methanamine is a chemical compound characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-(trifluoromethoxy)phenyl group
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(4-(trifluoromethoxy)phenyl)methanamine typically involves the following steps:
Amination: The methanamine moiety is introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Trifluoromethoxylation: The 4-(trifluoromethoxy)phenyl group is typically introduced through nucleophilic aromatic substitution reactions, using reagents such as trifluoromethoxybenzene and appropriate catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Cyclopropyl-1-(4-(trifluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethoxy group, using reagents like sodium methoxide or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted amines, ketones, and carboxylic acids.
Scientific Research Applications
1-Cyclopropyl-1-(4-(trifluoromethoxy)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Cyclopropyl-1-(4-(trifluoromethoxy)phenyl)methanamine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropyl)methanamine: This compound has a fluorine atom instead of the trifluoromethoxy group, resulting in different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine:
1-(3-Chlorophenyl)cyclopropyl)methanamine: The chlorine atom introduces different electronic effects, influencing the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12F3NO |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
cyclopropyl-[4-(trifluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7,10H,1-2,15H2 |
InChI Key |
DFTQSHCOLUAAED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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